![molecular formula C11H12N2O4S B5587605 4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B5587605.png)
4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
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Overview
Description
The compound “4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is also known as Sulfamethoxazole. It has the empirical formula C10H11N3O3S and a molecular weight of 253.28 .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is complex, with a molecular weight of 253.28 . It’s important to note that the structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” include a molecular weight of 253.28 . More detailed properties such as melting point, solubility, and stability can be found in specialized databases .Scientific Research Applications
- Oxazopt , a derivative of this compound, has shown promise as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II) . Its inhibitory activity against hCA II (Ki = 0.05 μM) suggests potential therapeutic applications in conditions related to carbonic anhydrase dysregulation, such as glaucoma, epilepsy, and cancer .
- The sulfonamide moiety in this compound has been associated with antibacterial properties . Researchers have explored its potential as an anti-infective agent, particularly against bacterial infections.
- Due to its carbonic anhydrase inhibitory activity, this compound may find applications in ophthalmology. Carbonic anhydrase inhibitors are used to manage intraocular pressure in glaucoma patients .
- Carbonic anhydrase inhibitors have been investigated for their antiepileptic effects. The inhibition of carbonic anhydrase may modulate neuronal excitability and reduce seizure activity .
- The compound’s inhibitory activity against carbonic anhydrase isoforms (hCA IX and hCA XII) suggests potential relevance in oncology. Carbonic anhydrase inhibitors are being explored as adjuncts in cancer therapy .
- A related compound with a p-benzenesulfonamide moiety was predicted to have potent COX-2 inhibitory activity . COX-2 inhibitors are used to manage inflammation and pain, making this an interesting avenue for further investigation.
Carbonic Anhydrase Inhibition
Anti-Infective Drug Development
Ophthalmology
Epilepsy Treatment
Oncology Research
COX-2 Inhibition
Safety and Hazards
properties
IUPAC Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-8-7-11(12-17-8)13-18(14,15)10-5-3-9(16-2)4-6-10/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRXFMKAIPKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322033 |
Source
|
Record name | 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
CAS RN |
349622-20-4 |
Source
|
Record name | 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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